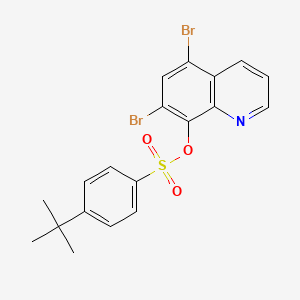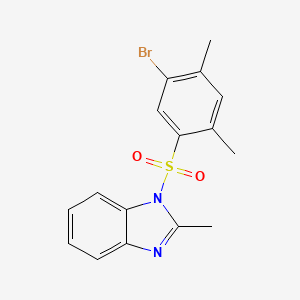![molecular formula C23H22N2O5 B12206982 N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B12206982.png)
N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzofuran ring, a piperidinyl group, and a carboxamide functional group. Its molecular structure suggests it may have significant biological activity, making it a subject of interest for researchers.
Preparation Methods
The synthesis of N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, including substitution, click reaction, and addition reaction . The starting material often used is 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . The synthetic route may include the following steps:
Substitution Reaction: Introduction of the piperidinyl group.
Click Reaction: Formation of the benzofuran ring.
Addition Reaction: Final assembly of the carboxamide group.
Chemical Reactions Analysis
N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can reduce the carbonyl groups to alcohols.
Substitution: This reaction can introduce new functional groups, enhancing the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. It can inhibit the activity of enzymes like indoleamine pyrrole-2,3-dioxygenase-1 (IDO1), which is involved in the pathogenesis of cancer . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and potentially leading to the degradation of target proteins through the ubiquitin-proteasome pathway .
Comparison with Similar Compounds
N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide can be compared to other compounds with similar structures and functions:
Pomalidomide: A third-generation immunomodulatory drug that also targets IDO1.
Thalidomide: An earlier generation drug with similar immunomodulatory effects.
Lenalidomide: Another immunomodulatory drug with applications in cancer therapy.
These compounds share structural similarities, such as the presence of a piperidinyl group and a carboxamide functional group, but differ in their specific molecular targets and biological activities.
Properties
Molecular Formula |
C23H22N2O5 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H22N2O5/c1-3-23(12-11-19(26)25-22(23)28)15-7-9-16(10-8-15)24-21(27)18-13-14-5-4-6-17(29-2)20(14)30-18/h4-10,13H,3,11-12H2,1-2H3,(H,24,27)(H,25,26,28) |
InChI Key |
CBBFWXQWBWXNJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12206908.png)
![N-[(2Z)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-fluorobenzamide](/img/structure/B12206911.png)
![N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B12206913.png)
![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12206920.png)
![7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12206927.png)

![N-[(2Z)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B12206939.png)

![3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B12206967.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate](/img/structure/B12206968.png)
![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12206975.png)
![6-Hydroxy-2-[(3-methoxyphenyl)methylene]-7-{[methylbenzylamino]methyl}benzo[b] furan-3-one](/img/structure/B12206984.png)
![(2,4-dichlorophenyl)(7-methylidene-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)methanone](/img/structure/B12206986.png)
![N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B12206993.png)
